5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide, also known as GSK-3β inhibitor VIII, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various physiological and pathological processes.
Scientific Research Applications
Nicotinamide in Disease Prevention and Treatment
Cancer Chemoprevention
Nicotinamide has been studied for its role in cancer chemoprevention, particularly in breast cancer. It reduces the incidence of experimental tumors in animals and is tested for its weak toxicity in humans as a chemopreventive agent. The mechanisms of its antineoplastic action are not fully understood, but it may involve an immunoenhancing effect (Villa et al., 1993); (Veronesi et al., 1992).
Diabetes Management
Nicotinamide has been proposed as a treatment to prevent or delay the onset of Type 1 Diabetes Mellitus (T1DM) by preserving pancreatic beta-cell function. Studies show varied efficacy, indicating the need for further research to understand its role in diabetes management (Gale, 2004); (Greenbaum et al., 1996).
Nicotinamide in Neurological and Psychiatric Disorders
Parkinson's Disease and Neurotoxicity
Exposure to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism by selectively damaging brain dopamine neurons, parallels research into the neuroprotective effects of nicotinamide and its influence on dopamine metabolism (Burns et al., 1985).
Schizophrenia Treatment
Early studies explored the use of nicotinic acid in treating schizophrenia, showing some promise in long-term outcomes for patients. This line of research reflects the ongoing interest in nicotinamide's potential effects on mental health disorders (Hoffer & Osmond, 1964).
Metabolic and Safety Studies
Metabolic Effects and Safety
Research on nicotinamide's metabolic effects and safety profile is critical, especially concerning its use in therapeutic interventions. Studies addressing its pharmacokinetics and the safety of oral administration in humans contribute to a deeper understanding of its potential and limitations (Irie et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-20(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-9-4-5-10-22(21)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXGBUTSNJAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.